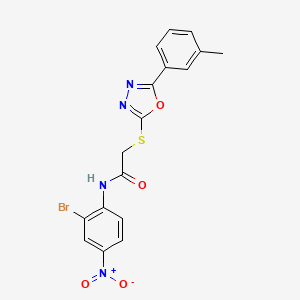

N-(2-Bromo-4-nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

This compound features a 2-bromo-4-nitrophenyl group linked via a thioacetamide bridge to a 1,3,4-oxadiazole ring substituted with an m-tolyl (3-methylphenyl) group. Key structural attributes include:

- Heterocyclic core: The 1,3,4-oxadiazole ring contributes to π-stacking and hydrogen-bonding capabilities.

- Thioacetamide linker: The sulfur atom may improve lipophilicity and metabolic stability compared to oxygen analogs.

Properties

Molecular Formula |

C17H13BrN4O4S |

|---|---|

Molecular Weight |

449.3 g/mol |

IUPAC Name |

N-(2-bromo-4-nitrophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C17H13BrN4O4S/c1-10-3-2-4-11(7-10)16-20-21-17(26-16)27-9-15(23)19-14-6-5-12(22(24)25)8-13(14)18/h2-8H,9H2,1H3,(H,19,23) |

InChI Key |

VPODCTFHRKMDDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Bromo-Nitrophenyl Group: This step involves the bromination and nitration of a phenyl ring, followed by its attachment to the oxadiazole ring.

Thioacetamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Bromo-4-nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound belonging to the acetamide class, featuring a bromo-nitrophenyl group, an oxadiazole ring, and a thioacetamide moiety. It has a molecular formula of and a molecular weight of 449.28 g/mol. The compound's unique combination of functional groups may give it distinct chemical reactivity and biological activity compared to similar compounds.

Scientific Research Applications

This compound is of interest for its potential biological activities, especially in medicinal chemistry and pharmacology.

Chemistry

- It serves as a building block in synthesizing more complex molecules.

- It can undergo oxidation, reduction, and substitution reactions.

- Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, leading to sulfoxides or sulfones.

- Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can convert the nitro group to an amine.

- Substitution: Nucleophiles such as amines or thiols can be used under basic conditions, resulting in various substituted derivatives depending on the nucleophile.

Biology

- It may be studied for its biological activity and potential as a pharmaceutical agent.

- The 1,3,4-oxadiazole derivatives have demonstrated anticancer activity by targeting enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC).

- Molecular docking studies suggest the compound binds effectively to these targets, inhibiting their activity and reducing cancer cell viability.

- In vitro studies have shown that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells. For example, a related oxadiazole compound showed an IC50 value of approximately 92.4 µM against a panel of 11 different cancer cell lines.

Industry

- It is used in developing new materials or as a reagent in various industrial processes.

Case Studies

- In vitro studies demonstrate that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells.

- A related oxadiazole compound showed an IC50 value of approximately 92.4 µM against a panel of 11 different cancer cell lines.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide would depend on its specific application. Generally, such compounds may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Physical Properties

The following table summarizes key analogs and their physical properties:

Key Observations:

- Yield: Oxadiazole derivatives generally exhibit moderate to high yields (74–88%) depending on substituents and synthetic routes .

- Melting Points: Bulky or polar groups (e.g., sulfonylpiperidinyl in 8h) increase melting points compared to simpler arylthio derivatives . The target compound’s nitro group may further elevate its melting point due to enhanced intermolecular interactions.

2.2 Spectral and Structural Analysis

IR/NMR Trends:

- Halogens: Bromine (as in the target) may enhance halogen bonding compared to chlorine in compound 154 (Ev4), which showed potent anticancer activity (IC₅₀ = 3.8 μM) .

Biological Activity

N-(2-Bromo-4-nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C17H13BrN4O4S

- Molecular Weight : 449.28 g/mol

- CAS Number : 337490-43-4

The structural features include a bromo-nitrophenyl group and a 1,3,4-oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

-

Mechanism of Action :

- The 1,3,4-oxadiazole derivatives have been shown to exhibit significant anticancer activity by targeting various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .

- Molecular docking studies suggest that the compound binds effectively to these targets, inhibiting their activity and leading to reduced cancer cell viability.

-

Case Studies :

- In vitro studies have demonstrated that compounds similar to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines including human colon adenocarcinoma (HT-29) and breast cancer cells .

- For instance, a related oxadiazole compound showed an IC50 value of approximately 92.4 µM against a panel of 11 different cancer cell lines .

Antioxidant and Anti-inflammatory Activities

The compound's antioxidant properties have been highlighted in studies where it demonstrated the ability to scavenge free radicals effectively. This activity is crucial for reducing oxidative stress in cells, which is linked to various diseases including cancer.

Structure-Activity Relationship (SAR)

The structure of this compound can be analyzed to understand how modifications affect its biological activity:

| Modification | Effect on Activity |

|---|---|

| Bromo group at position 2 | Enhances binding affinity to target proteins |

| Nitro group at position 4 | Increases electrophilicity, improving interaction with nucleophiles in cancer cells |

| Oxadiazole ring | Contributes to the overall stability and bioactivity against cancer cells |

Research Findings

Recent research emphasizes the importance of the oxadiazole scaffold in drug design. The hybridization of oxadiazoles with other pharmacophores has resulted in compounds with improved efficacy against specific cancer types .

- Electrophilic Nature :

- Computational Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.